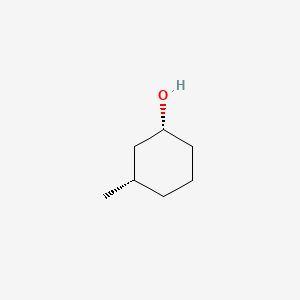

cis-3-Methylcyclohexanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R,3S)-3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSABYAWKQAHBT-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031658 | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-79-5 | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-3-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-3-Methylcyclohexanol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key analytical techniques are also provided.

Core Chemical and Physical Properties

This compound is a cyclic alcohol with the chemical formula C₇H₁₄O.[1][2] It is an important intermediate in organic synthesis. The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 114.19 g/mol | [1] |

| Melting Point | -5.5 °C | [3] |

| Boiling Point | 162.00 to 164.00 °C @ 760.00 mm Hg | [3][4] |

| Density | 0.92 g/cm³ (at 20 °C) | [3] |

| Vapor Pressure | 0.475 mmHg @ 25 °C (estimated) | [4] |

| Flash Point | 63.00 °C (Closed Cup) | [4] |

| Refractive Index | 1.4641 | [5] |

| Solubility | Soluble in alcohol; Water solubility: 5990 mg/L @ 25 °C (estimated) | [4] |

Chemical Properties and Safety Information

Table 2 outlines the key chemical identifiers and safety-related properties of this compound.

| Property | Value | Reference |

| IUPAC Name | cis-3-methylcyclohexan-1-ol | [1] |

| CAS Number | 5454-79-5 | [1][2] |

| InChI | InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | [2] |

| InChIKey | HTSABYAWKQAHBT-NKWVEPMBSA-N | [2] |

| Canonical SMILES | CC1CCCC(C1)O | [1] |

| Autoignition Temperature | 295 °C | [3] |

| logP (o/w) | 1.818 (estimated) | [4] |

| Hazards | Combustible. Above 62 °C explosive vapour/air mixtures may be formed. | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for spectroscopic analysis are provided below. It is important to note that these are general experimental protocols and may need to be adapted based on the specific instrumentation and laboratory conditions.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

Procedure:

-

A small, dry sample of the crystalline solid is finely powdered.

-

A capillary tube is sealed at one end.

-

The powdered sample is packed into the sealed end of the capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or by a micro method.

Procedure (Micro Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end below the surface of the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath).

-

The bath is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Sample Preparation for ¹H and ¹³C NMR:

-

For a ¹H NMR spectrum, dissolve 1-10 mg of the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.[8]

-

If the solution contains any solid particles, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a tissue dampened with acetone (B3395972) or isopropanol before inserting it into the spectrometer.[7]

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.

General Procedure:

-

A small amount of the sample is dissolved in a volatile solvent.

-

A microliter volume of the solution is injected into the gas chromatograph.

-

The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the ions and fragments, allowing for the identification of the compounds.[9][10]

Synthesis of this compound

A common method for the synthesis of this compound is the stereoselective reduction of 3-methylcyclohexanone. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Caption: Synthesis of this compound via reduction of 3-methylcyclohexanone.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methyl cyclohexanol, 591-23-1 [thegoodscentscompany.com]

- 5. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of cis-3-Methylcyclohexanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in organic synthesis. The information presented is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical Properties

This compound is a cyclic alcohol with the molecular formula C₇H₁₄O.[1] It exists as a clear, colorless liquid at room temperature.[2] Its physical characteristics are crucial for its application in the synthesis of fragrances, flavors, and pharmaceuticals.[1][3]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. The data has been compiled from various sources to provide a comparative overview.

| Property | Value | Temperature (°C) | Pressure | Reference |

| Molecular Formula | C₇H₁₄O | - | - | [1][3] |

| Molecular Weight | 114.19 g/mol | - | - | [1][3] |

| Appearance | Clear colorless liquid | Room Temperature | - | [2] |

| Melting Point | -41 °C | - | - | [1] |

| -6 °C | - | - | [4] | |

| -5.5 °C | - | - | [5] | |

| Boiling Point | 171 - 173 °C | - | 760 mmHg | [1] |

| 170.3 °C | - | 760 mmHg | [3] | |

| 174 °C | - | 760 mmHg | [4] | |

| Density | 0.92 g/cm³ | 20 | - | [1] |

| 0.925 g/cm³ | - | - | [3] | |

| 0.915 g/mL | - | - | [4] | |

| Refractive Index | 1.4540 - 1.4600 | 20 | - | [2] |

| 1.462 | - | - | [3] | |

| 1.465 | - | - | [4] | |

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and ether | Room Temperature | - | [1][6][7] |

| Vapor Pressure | 1.7 hPa | 25 | - | [1] |

| 0.475 mmHg | 25 | - | [3] | |

| Flash Point | 70 °C | - | - | [1] |

| 62.8 °C | - | - | [3] | |

| 73 °C | - | - | [7] | |

| Autoignition Temp. | 295 °C | - | - | [1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common method is simple distillation.[8][9]

Methodology:

-

Apparatus Setup: A distillation flask is filled with the liquid sample (e.g., this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is placed such that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling.[8]

-

Heating: The flask is heated gently.

-

Data Collection: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser. The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[8]

Determination of Melting Point (Capillary Method)

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While this compound is a liquid, this protocol is standard for many organic compounds. The capillary method is widely used for its simplicity and small sample requirement.[10][11]

Methodology:

-

Sample Preparation: A small amount of the powdered solid sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern melting point apparatus.[12]

-

Heating and Observation: The apparatus is heated slowly and steadily (approximately 1-2 °C per minute).

-

Data Collection: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[13]

Methodology:

-

Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer (density bottle) is measured using an analytical balance.[13][14]

-

Volume Measurement: A specific volume of this compound is added to the graduated cylinder, or the pycnometer is filled to its calibrated volume. The volume is read carefully, accounting for the meniscus.[13][14]

-

Mass Measurement of Filled Container: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[13]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and falls on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

References

- 1. Buy this compound (EVT-402582) | 5454-79-5 [evitachem.com]

- 2. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound CAS#: 24965-90-0 [m.chemicalbook.com]

- 8. vernier.com [vernier.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

cis-3-Methylcyclohexanol molecular structure

An In-depth Technical Guide to the Molecular Structure of cis-3-Methylcyclohexanol

Introduction

This compound is a cycloaliphatic organic compound belonging to the class of secondary alcohols.[1] Its structure, characterized by a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) and a methyl (-CH₃) group in a cis relative configuration, makes it a valuable model for stereochemical and conformational analysis.[1] With the molecular formula C₇H₁₄O, this compound and its stereoisomers are utilized as intermediates in organic synthesis and as substrates in studies of stereoselective reactions, including enzymatic biocatalysis and asymmetric synthesis.[1] This guide provides a comprehensive overview of its molecular structure, conformational dynamics, synthesis, and characterization, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered carbon ring.[1] The "cis" descriptor indicates that the hydroxyl group on carbon 1 and the methyl group on carbon 3 are on the same side of the ring's plane. The molecule is chiral and exists as a pair of enantiomers: (1R,3S)-3-methylcyclohexanol and (1S,3R)-3-methylcyclohexanol.[2]

Key Identifiers:

-

Molecular Formula : C₇H₁₄O[3]

-

Molecular Weight : 114.19 g/mol [1]

-

CAS Number : 5454-79-5[3]

-

IUPAC Name : e.g., (1S,3R)-3-methylcyclohexan-1-ol[2]

-

InChI Key : HTSABYAWKQAHBT-NKWVEPMBSA-N[3]

Conformational Analysis

Like other substituted cyclohexanes, this compound exists predominantly in two interconverting chair conformations. The stability of these conformers is determined by the steric strain arising from the positions of the methyl and hydroxyl substituents, specifically the energetic penalty of 1,3-diaxial interactions.

The two primary chair conformations for the (1R, 3S) enantiomer are:

-

Axial-Equatorial (a,e) : The hydroxyl group is in an axial position, and the methyl group is in an equatorial position.

-

Equatorial-Axial (e,a) : The hydroxyl group is in an equatorial position, and the methyl group is in an axial position.

In substituted cyclohexanes, substituents preferentially occupy the more spacious equatorial position to minimize steric hindrance. For this compound, the conformer with the larger methyl group in an axial position (e,a) experiences significant 1,3-diaxial steric strain with the axial hydrogens. Therefore, the equilibrium favors the conformer where the methyl group is equatorial and the hydroxyl group is axial (a,e).[4] However, the most stable conformation overall for the cis isomer would place both substituents in equatorial positions, which is not possible for a 1,3-cis disubstituted cyclohexane. The equilibrium between the two chair forms is rapid at room temperature.

Experimental Protocols

Synthesis via Reduction of 3-Methylcyclohexanone (B152366)

A primary route to this compound is the stereoselective reduction of 3-methylcyclohexanone. The use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is common.[1] The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon, with axial attack generally favored, leading to the equatorial alcohol (trans product), while equatorial attack yields the axial alcohol (cis product). Bulky reducing agents tend to favor the formation of the cis isomer.

Protocol: Reduction with Sodium Borohydride

-

Setup : A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of 3-methylcyclohexanone (1.0 eq) in a suitable alcohol solvent, such as methanol (B129727) or ethanol, and cooled in an ice bath to 0 °C.

-

Reagent Addition : Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching : The reaction is carefully quenched by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the evolution of hydrogen gas ceases and the pH is acidic.

-

Extraction : The aqueous mixture is extracted three times with an organic solvent, such as diethyl ether or ethyl acetate.

-

Workup : The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product, a mixture of cis and trans isomers, is purified by fractional distillation or column chromatography on silica (B1680970) gel to isolate the this compound.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the structure and stereochemistry of this compound.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup : Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution.

-

¹H NMR Acquisition : Acquire a standard proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing : The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase and baseline correction.

-

Spectral Analysis : Analyze the chemical shifts, integration (for ¹H), and splitting patterns (multiplicity) to assign signals to specific nuclei in the molecule. The relative stereochemistry can be confirmed by analyzing the coupling constants (J-values) of the proton attached to the hydroxyl-bearing carbon (the carbinol proton). In the more stable conformer (axial -OH), this proton is equatorial and will exhibit small axial-equatorial and equatorial-equatorial coupling constants.

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [1] |

| Melting Point | -5.5 °C | [5] |

| Boiling Point | 171 - 173 °C | [1] |

| Density | 0.911 - 0.92 g/cm³ at 20 °C | [1][5] |

| Flash Point | 62.8 - 70 °C | [1][5] |

| Vapor Pressure | 1.7 hPa at 25 °C | [1] |

| Autoignition Temp. | 295 °C | [1] |

| Refractive Index (n²⁰/D) | ~1.458 - 1.475 | [5][6] |

| Solubility | Soluble in ethanol, ether; slightly soluble in water. | [1] |

Table 2: Thermochemical Data

| Reaction | Quantity | Value (kJ/mol) | Method | Reference(s) |

| This compound ⇌ trans-3-Methylcyclohexanol | ΔrH° | -3.8 ± 0.8 | Equilibrium (gas phase) | [7] |

| This compound ⇌ 3-Methylcyclohexanone + H₂ | ΔrH° | 65.7 ± 2.1 | Equilibrium (gas phase, 488 K) | [7] |

Conclusion

This compound is a structurally significant molecule whose stereochemistry and conformational preferences are well-defined. Its synthesis and characterization rely on standard organic chemistry techniques, particularly the stereocontrolled reduction of a ketone precursor and detailed analysis by NMR spectroscopy. The data and protocols presented herein provide a robust foundation for professionals utilizing this compound in research, synthesis, and drug development contexts.

References

- 1. Buy this compound (EVT-402582) | 5454-79-5 [evitachem.com]

- 2. This compound | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. This compound [webbook.nist.gov]

- 4. Solved 6. Build models of this compound and | Chegg.com [chegg.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Methylcyclohexanol | 591-23-1 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of cis-3-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining cis-3-Methylcyclohexanol, an important intermediate in organic synthesis and a valuable building block in the development of pharmaceutical compounds. The document details various synthetic routes, including stereoselective reduction of the corresponding ketone, hydroboration-oxidation of the alkene, hydrogenation of the aromatic precursor, and microbial reduction. Each method is presented with detailed experimental protocols, and quantitative data is summarized for comparative analysis.

Stereoselective Reduction of 3-Methylcyclohexanone (B152366)

The reduction of 3-methylcyclohexanone is a common and direct approach to synthesizing 3-methylcyclohexanol (B165635). The primary challenge lies in controlling the diastereoselectivity to favor the desired cis isomer. This can be achieved through several methods, including catalytic transfer hydrogenation and the use of specific reducing agents.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) has been reported to be a highly effective method for the diastereoselective reduction of 3-methylcyclohexanone, affording the this compound isomer with high selectivity. This method offers a safer alternative to using high-pressure hydrogen gas.

Experimental Protocol:

A general procedure for the liquid-phase catalytic transfer hydrogenation of 3-methylcyclohexanone is as follows:

-

Catalyst Preparation: A suitable metal oxide catalyst, such as magnesium oxide (MgO), is activated prior to use.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-methylcyclohexanone is dissolved in a hydrogen donor solvent, typically a secondary alcohol like 2-propanol.

-

Catalyst Addition: The activated catalyst is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 1 to 6 hours.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent (hydrogen donor and the resulting ketone) is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Metal Hydride Reduction

The use of metal hydride reducing agents can also yield this compound, although the diastereoselectivity can be highly dependent on the specific reagent and reaction conditions. Sterically hindered hydride reagents tend to favor the formation of the cis isomer through equatorial attack on the more stable chair conformation of the cyclohexanone (B45756) ring.

Experimental Protocol (using a sterically hindered hydride):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-methylcyclohexanone is prepared in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Reducing Agent: A solution of a sterically hindered hydride reagent, such as L-Selectride® (lithium tri-sec-butylborohydride), is added dropwise to the stirred solution of the ketone.

-

Reaction Time: The reaction is stirred at the low temperature for a period of 1 to 3 hours, with the progress monitored by TLC.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure. The resulting crude product is then purified by distillation or column chromatography.

Quantitative Data for Reduction of 3-Methylcyclohexanone:

| Method | Catalyst/Reagent | Hydrogen Donor/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Catalytic Transfer Hydrogenation | MgO | 2-Propanol | Reflux | 1-6 | High | 100:0[1] |

| Metal Hydride Reduction | L-Selectride® | THF | -78 | 1-3 | - | High cis selectivity |

Note: Specific yield for the metal hydride reduction of 3-methylcyclohexanone was not found in the provided search results, but high cis selectivity is expected based on the general principles of stereoselective reductions of substituted cyclohexanones.

Hydroboration-Oxidation of 3-Methylcyclohexene (B1581247)

The hydroboration-oxidation of 3-methylcyclohexene is a classic two-step procedure that results in the anti-Markovnikov addition of water across the double bond with syn-stereochemistry, yielding the this compound.[2][3]

Experimental Protocol:

-

Hydroboration:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, 3-methylcyclohexene is dissolved in an anhydrous ethereal solvent, such as THF.

-

The flask is cooled in an ice bath.

-

A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise to the stirred solution of the alkene.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of the trialkylborane intermediate.

-

-

Oxidation:

-

The reaction mixture is cooled again in an ice bath.

-

A solution of aqueous sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 50 °C during the addition.

-

After the addition of the hydrogen peroxide is complete, the mixture is stirred at room temperature for 1-2 hours.

-

The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude this compound is then purified by distillation.

-

Quantitative Data for Hydroboration-Oxidation:

| Starting Material | Reagents | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 3-Methylcyclohexene | 1. BH₃·THF, 2. H₂O₂, NaOH | THF | High | Predominantly cis |

Note: While specific yields for 3-methylcyclohexene were not detailed in the search results, hydroboration-oxidation reactions are generally known to proceed in high yields.

Hydrogenation of m-Cresol (B1676322)

The catalytic hydrogenation of m-cresol offers a route to 3-methylcyclohexanol from an aromatic starting material. The choice of catalyst is crucial for achieving high selectivity for the desired alcohol over the corresponding ketone or alkane. Ruthenium on carbon (Ru/C) has been identified as a suitable catalyst for the hydrogenation of phenols to cyclohexanols.[4]

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave reactor is charged with m-cresol, a solvent (e.g., a hydrocarbon or an alcohol), and the Ru/C catalyst.

-

Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously.

-

Reaction Conditions: Typical conditions can range from moderate (e.g., 50 °C and 0.8-1 MPa) to more forcing conditions, depending on the desired reaction rate and selectivity.[4]

-

Monitoring and Work-up: The reaction progress is monitored by observing the hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated. The resulting mixture of cis- and trans-3-methylcyclohexanol (B12282318) can be separated and purified by distillation or chromatography.

Quantitative Data for Hydrogenation of m-Cresol:

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Diastereomeric Ratio (cis:trans) |

| Ru/C | - | 50 | 0.8-1 | - |

Note: The diastereoselectivity of m-cresol hydrogenation to this compound is not explicitly quantified in the provided search results and can be influenced by the specific reaction conditions and catalyst preparation.

Microbial Reduction of 3-Methylcyclohexanone

Biocatalysis offers a green and often highly stereoselective alternative for the synthesis of chiral alcohols. Several microorganisms have been shown to reduce 3-methylcyclohexanone to this compound.

One notable example is the use of the fungus Glomerella cingulata, which preferentially produces (-)-cis-3-methylcyclohexanol.[5]

Experimental Protocol (General):

-

Cultivation of Microorganism: The selected microorganism is cultured in a suitable growth medium until a sufficient cell density is reached.

-

Biotransformation: The cultured cells are harvested and resuspended in a buffer solution. 3-Methylcyclohexanone is added to the cell suspension, and the mixture is incubated under controlled conditions (temperature, pH, agitation).

-

Extraction: After the desired reaction time, the cells are removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent.

-

Purification: The extracted product is purified using standard techniques such as column chromatography.

Quantitative Data for Microbial Reduction:

| Microorganism | Product | Enantiomeric Excess (e.e.) |

| Glomerella cingulata | (-)-cis-3-methylcyclohexanol (1S,3R) | 33%[5] |

Note: Detailed experimental protocols for microbial reductions can vary significantly depending on the specific strain and fermentation conditions.

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic pathways to this compound.

Caption: Workflow for metal hydride reduction of 3-methylcyclohexanone.

Caption: Experimental workflow for hydroboration-oxidation.

References

- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 2. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nacatsoc.org [nacatsoc.org]

- 5. Buy this compound (EVT-402582) | 5454-79-5 [evitachem.com]

An In-Depth Technical Guide to the Hydroboration-Oxidation of 3-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydroboration-oxidation of 3-methylcyclohexene (B1581247), a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of alkenes. The reaction is renowned for its high degree of stereoselectivity and regioselectivity, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.

Reaction Overview

The hydroboration-oxidation of 3-methylcyclohexene is a two-step process that results in the net addition of water across the double bond. The reaction proceeds with syn-stereochemistry and exhibits a strong preference for the placement of the hydroxyl group at the less substituted carbon atom of the alkene, a characteristic known as anti-Markovnikov regioselectivity.[1][2][3] The primary products of this reaction are diastereomeric 2-methylcyclohexanols and 3-methylcyclohexanols.

The stereochemical outcome is a syn-addition of the hydroborating agent to the double bond, meaning the boron atom and the hydrogen atom add to the same face of the cyclohexene (B86901) ring.[1][3][4] Subsequent oxidation of the carbon-boron bond with hydrogen peroxide in the presence of a base occurs with retention of configuration, leading to the formation of an alcohol where the hydroxyl group effectively replaces the boron atom.[3] This results in the formation of trans products.

The regioselectivity of the hydroboration of 3-methylcyclohexene is significantly influenced by the steric bulk of the borane (B79455) reagent employed.[5] While simple borane (BH₃) provides a mixture of products, bulkier reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) exhibit a much higher preference for addition to the less sterically hindered carbon of the double bond.[5]

Quantitative Analysis of Product Distribution

The choice of hydroborating agent has a pronounced effect on the regioselectivity of the reaction with 3-methylcyclohexene. The following table summarizes the product distribution observed with different borane reagents.

| Hydroborating Agent | 2-Methylcyclohexanols (%) | 3-Methylcyclohexanols (%) | Ratio of 2-Methyl to 3-Methyl Products | Reference |

| Diborane (B8814927) (B₂H₆) | ~50 | ~50 | 1:1 | [5] |

| Disiamylborane (B86530) | ~50 (18% cis) | ~50 | 1:1 | [5] |

| 9-BBN | 20 | 80 | 1:4 | [5] |

Note: The 2-methylcyclohexanol (B165396) fraction from diborane and disiamylborane hydroboration contains a significant amount of the cis isomer (16% and 18% respectively), whereas hydroboration with 9-BBN yields no detectable cis-2-methylcyclohexanol.[5]

Reaction Mechanism and Stereochemistry

The hydroboration-oxidation of 3-methylcyclohexene proceeds through a well-established two-step mechanism.

Step 1: Hydroboration

In the initial step, the borane reagent adds across the double bond of 3-methylcyclohexene. This is a concerted, four-centered transition state where the boron atom adds to the less substituted carbon (C-2) and the hydrogen atom adds to the more substituted carbon (C-1).[2][4] This regioselectivity is primarily driven by steric factors, with the bulky borane moiety favoring the less hindered position. The addition occurs in a syn fashion, meaning both the boron and hydrogen atoms approach and bond to the same face of the alkene.[1][3]

Step 2: Oxidation

The resulting organoborane intermediate is then oxidized using hydrogen peroxide in an aqueous base, typically sodium hydroxide (B78521).[2] The hydroperoxide anion attacks the electron-deficient boron atom. This is followed by a migration of the alkyl group from the boron to the adjacent oxygen atom, which proceeds with retention of stereochemistry.[3] Subsequent hydrolysis of the resulting borate (B1201080) ester yields the alcohol product.

The following diagram illustrates the overall transformation:

Caption: Overall reaction scheme for the hydroboration-oxidation of 3-methylcyclohexene.

Experimental Protocols

The following are generalized experimental protocols for the hydroboration-oxidation of 3-methylcyclohexene using BH₃•THF and 9-BBN. These protocols are adapted from established procedures for similar alkenes.[6][7]

Protocol 1: Hydroboration with Borane-Tetrahydrofuran Complex (BH₃•THF)

Materials:

-

3-Methylcyclohexene

-

1.0 M Borane-tetrahydrofuran (BH₃•THF) solution

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

-

Hydroboration:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 3-methylcyclohexene (1.0 eq).

-

Dissolve the alkene in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.0 M BH₃•THF solution (0.4 eq) dropwise via syringe while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add 3 M NaOH solution (1.2 eq).

-

Follow by the slow, dropwise addition of 30% H₂O₂ (1.2 eq), ensuring the internal temperature does not rise significantly.

-

After the addition, warm the mixture to room temperature and then heat at 50 °C for 1 hour to ensure complete oxidation.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the mixture to a separatory funnel and wash with brine.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Protocol 2: Hydroboration with 9-Borabicyclo[3.3.1]nonane (9-BBN)

Materials:

-

3-Methylcyclohexene

-

0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

-

Hydroboration:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 3-methylcyclohexene (1.0 eq).

-

Dissolve the alkene in anhydrous THF.

-

Add the 0.5 M 9-BBN solution in THF (1.1 eq) to the alkene solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Oxidation:

-

Cool the reaction mixture to 0 °C.

-

Slowly add ethanol, followed by 3 M NaOH solution (3.0 eq).

-

Carefully add 30% H₂O₂ (3.0 eq) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Add diethyl ether and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

-

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the key mechanistic steps and a typical experimental workflow for the hydroboration-oxidation of 3-methylcyclohexene.

Caption: Mechanistic pathway of hydroboration-oxidation.

Caption: Generalized experimental workflow.

Conclusion

The hydroboration-oxidation of 3-methylcyclohexene is a highly reliable and selective method for the synthesis of 2- and 3-methylcyclohexanols. The regiochemical outcome can be effectively controlled by the choice of the borane reagent, with sterically hindered boranes like 9-BBN favoring the formation of the less substituted alcohol. The reaction proceeds with predictable syn-stereochemistry, providing a powerful tool for the stereocontrolled synthesis of substituted cyclohexanol (B46403) derivatives, which are valuable building blocks in medicinal chemistry and drug development. Careful adherence to the experimental protocols is crucial for achieving high yields and selectivities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]

A Technical Guide to the Diastereoselective Reduction of 3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective reduction of 3-methylcyclohexanone (B152366), a key transformation in organic synthesis for accessing specific diastereomers of 3-methylcyclohexanol (B165635). The control of stereochemistry at this stage is critical in the synthesis of complex molecules and active pharmaceutical ingredients where specific alcohol configurations are required for biological activity. This document details various reduction methodologies, presents quantitative data for diastereoselectivity, and provides representative experimental protocols.

Principles of Stereoselective Reduction of Substituted Cyclohexanones

The reduction of the carbonyl group in 3-methylcyclohexanone can yield two diastereomeric products: cis-3-methylcyclohexanol and trans-3-methylcyclohexanol. The stereochemical outcome is dictated by the trajectory of the hydride (H⁻) attack on the carbonyl carbon. The chair conformation of the cyclohexanone (B45756) ring presents two faces for attack: the axial face and the equatorial face.

-

Axial Attack: Hydride addition from the axial face leads to the formation of an equatorial alcohol. For 3-methylcyclohexanol, this corresponds to the trans isomer, which is generally the thermodynamically more stable product.

-

Equatorial Attack: Hydride addition from the equatorial face results in an axial alcohol. This corresponds to the cis isomer, which is generally the thermodynamically less stable product.

The selectivity for one pathway over the other is primarily governed by the steric bulk of the hydride-donating reagent.

-

Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are sterically undemanding and can approach the carbonyl carbon from the less hindered axial face, thereby avoiding steric clashes with the axial hydrogens on the ring. This pathway predominantly yields the more stable trans (equatorial) alcohol.

-

Bulky Hydride Reagents (e.g., L-Selectride®): These reagents possess large, sterically demanding ligands (three sec-butyl groups). An axial approach is severely hindered by the axial hydrogens at the C-3 and C-5 positions. Consequently, these reagents are forced to attack from the more open equatorial face, leading to the selective formation of the cis (axial) alcohol.

The logical relationship governing this selectivity is visualized below.

Comparative Data for Reduction Methods

The choice of reducing agent and reaction conditions has a profound impact on the diastereomeric ratio of the 3-methylcyclohexanol product. Below is a summary of results from various methodologies.

| Reagent / Catalyst | Solvent / H-Donor | Temp. (°C) | Time (h) | Yield (%) | cis:trans Ratio | Reference |

| L-Selectride® | THF | -78 | 2-3 | >98 | >99:1 | [1] |

| NaBH₄ | Methanol (B129727) | 0 - RT | 3 | High | 19:81 | Inferred from[2] |

| LiAlH₄ | Diethyl Ether | 0 - RT | - | High | 15:85 | Inferred from[3] |

| MOF-808 (MPV) | 2-Butanol | 80 | 6 | 100 | 72:28 | |

| Sn-Beta Zeolite (MPV) | 2-Propanol | - | - | - | 100:0 | |

| Al₂O₃ (Transfer) | 2-Propanol | 82 | 6 | 77 | 78:22 | |

| MgO (Transfer) | 2-Propanol | 82 | 6 | 98 | 77:23 |

Note: Data for NaBH₄ and LiAlH₄ are inferred based on established principles and results for structurally similar 2-methyl and 4-tert-butylcyclohexanones, as direct literature values for 3-methylcyclohexanone are not consistently reported.

Reaction Pathway Visualization

The reduction transforms the planar carbonyl group into a tetrahedral carbon, establishing the new stereocenter. The approach of the hydride dictates the final stereochemistry.

Experimental Protocols

The following sections provide detailed, representative protocols for achieving high cis or trans selectivity. A general experimental workflow is depicted below.

Protocol for this compound (L-Selectride® Reduction)

This protocol is designed to maximize the yield of the cis isomer through equatorial attack by a sterically hindered hydride.

Materials:

-

3-Methylcyclohexanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet, add 3-methylcyclohexanone (1.0 eq). Dissolve the ketone in anhydrous THF to achieve a concentration of approximately 0.3 M.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Slowly add L-Selectride® solution (1.2 eq, 1.0 M in THF) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: While the flask is still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases. This step is highly exothermic.

-

Work-up: Allow the mixture to warm to room temperature. Add water and diethyl ether (or ethyl acetate). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with the organic solvent.

-

Isolation: Combine the organic layers, wash with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Analysis: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary. The diastereomeric ratio (cis:trans) should be determined by ¹H NMR spectroscopy or Gas Chromatography (GC).

Protocol for trans-3-Methylcyclohexanol (Sodium Borohydride (B1222165) Reduction)

This protocol favors the formation of the thermodynamically stable trans isomer via axial attack by a small hydride reagent.

Materials:

-

3-Methylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether

-

3 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a suitable Erlenmeyer or round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (1.0 eq) in methanol to a concentration of approximately 0.5 M.

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Addition of Reagent: Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Be cautious of initial gas evolution.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours. Monitor for completion by TLC.

-

Quenching: Cool the flask again to 0 °C and slowly add 3 M HCl dropwise to quench the excess NaBH₄ and neutralize the sodium methoxide, until the solution is slightly acidic (pH ~6).

-

Work-up: Remove most of the methanol using a rotary evaporator. Add water and dichloromethane (or diethyl ether) to the residue and transfer to a separatory funnel.

-

Isolation: Separate the layers and extract the aqueous phase twice more with the organic solvent. Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify by flash column chromatography if required. Determine the diastereomeric ratio by ¹H NMR or GC.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of cis-3-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cis-3-Methylcyclohexanol. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of NMR spectroscopy for the structural elucidation and analysis of substituted cyclohexanol (B46403) derivatives.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H1 (CH-OH) | ~3.8 - 4.1 | multiplet | - | 1H |

| H3 (CH-CH₃) | ~1.5 - 1.7 | multiplet | - | 1H |

| CH₂ (ring) | ~1.0 - 2.0 | multiplet | - | 8H |

| CH₃ | ~0.9 | doublet | ~6-7 | 3H |

| OH | Variable | singlet (broad) | - | 1H |

Note: Precise chemical shifts and coupling constants for the ring protons are complex due to overlapping multiplets and second-order effects. The values provided are approximate ranges.

Table 2: ¹³C NMR Spectral Data of this compound[1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (CH-OH) | 66.9 |

| C2 | 34.9 |

| C3 (CH-CH₃) | 31.7 |

| C4 | 25.5 |

| C5 | 35.8 |

| C6 | 44.9 |

| CH₃ | 22.4 |

Experimental Protocols

The following section details the methodologies for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation[2][3][4]

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added to the solvent by the manufacturer to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition

-

Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

¹H NMR Parameters (Typical):

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are generally sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of 10-12 ppm is typically used.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 200-220 ppm is standard.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations

The following diagrams illustrate key aspects of the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Key NMR signal correlations.

Mass Spectrometry of cis-3-Methylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of cis-3-Methylcyclohexanol, a cyclic alcohol relevant in various chemical syntheses. This document outlines the characteristic fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and details a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Electron Ionization Mass Spectrum

Under standard electron ionization (70 eV), this compound (C7H14O, molecular weight: 114.19 g/mol ) undergoes significant fragmentation.[1][2][3][4][5] The molecular ion peak (M+) at m/z 114 is of low abundance, a common characteristic for alcohols which readily fragment.[6] The mass spectrum is dominated by fragment ions resulting from cleavage of the cyclohexyl ring and loss of functional groups.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in Table 1.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 5 | [C7H14O]+• (Molecular Ion) |

| 96 | 40 | [M - H2O]+• |

| 81 | 50 | [M - H2O - CH3]+ |

| 71 | 95 | [C5H11]+ |

| 57 | 100 | [C4H9]+ (Base Peak) |

| 41 | 55 | [C3H5]+ |

Table 1: Prominent ions in the electron ionization mass spectrum of this compound. Data sourced from the NIST Mass Spectrometry Data Center.[2]

Interpretation of Fragmentation Patterns

The fragmentation of this compound is primarily driven by the hydroxyl group and the cyclic structure. The most significant fragmentation pathways include:

-

Loss of Water: A prominent peak is observed at m/z 96, corresponding to the loss of a water molecule (18 Da) from the molecular ion. This is a characteristic fragmentation for alcohols.[6]

-

Ring Cleavage: The base peak at m/z 57 and the significant peak at m/z 71 are indicative of ring cleavage. The formation of these fragments involves the initial ionization of the alcohol, followed by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent rearrangements and further fragmentation of the cyclic structure.[6][7][8]

-

Loss of a Methyl Group: The peak at m/z 81 can be attributed to the loss of a methyl group (15 Da) following the initial loss of water, resulting in a [M - H2O - CH3]+ fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation

-

Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.

-

Vial Transfer: Transfer the working solution to a 1.5 mL glass autosampler vial. Ensure no particulate matter is present; centrifuge if necessary.

Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split with a high split ratio for more concentrated samples)

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 35-200

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

-

Visualization of Fragmentation Pathway

The primary fragmentation pathway of this compound leading to the formation of the base peak at m/z 57 is illustrated below. This pathway involves initial ionization, followed by ring-opening and subsequent cleavage.

Conclusion

The mass spectrometry of this compound under electron ionization provides a reproducible fragmentation pattern that can be used for its identification and characterization. The spectrum is defined by a weak molecular ion and prominent fragment ions resulting from the loss of water and subsequent ring cleavage. The provided experimental protocol offers a reliable method for the GC-MS analysis of this compound, which is valuable for quality control in synthesis and for its detection in complex mixtures.

References

Introduction to the Infrared Spectrum of cis-3-Methylcyclohexanol

An In-depth Technical Guide to the Infrared Spectroscopy of cis-3-Methylcyclohexanol

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of its IR spectrum, detailed experimental protocols, and the influence of conformational isomerism on vibrational frequencies.

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For this compound (C₇H₁₄O), the IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its hydroxyl (-OH) and alkyl (C-H, C-C, C-O) groups.[1][2][3] The positions, shapes, and intensities of these bands serve as a molecular fingerprint.

The spectrum is dominated by a strong, broad absorption in the high-frequency region due to the O-H stretching vibration, a hallmark of alcohols, which is broadened by intermolecular hydrogen bonding.[4][5] The C-H stretching vibrations of the cyclohexane (B81311) ring and the methyl group appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including the C-O stretching vibration, which is crucial for confirming the alcohol functionality.[5]

Quantitative Infrared Spectroscopy Data

The primary absorption bands for gas-phase this compound are summarized below. Note that condensed-phase spectra (liquid film) will show a significantly broadened O-H stretching band at a lower frequency (typically 3200-3400 cm⁻¹) due to hydrogen bonding.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3640 | O-H Stretch (Free) | Hydroxyl (-OH) | Strong, Sharp |

| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| 1460 - 1440 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1380 - 1370 | C-H Bend (Symmetric) | Methyl (-CH₃) | Medium |

| ~1060 | C-O Stretch | Secondary Alcohol (C-OH) | Strong |

| Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1] In a condensed phase (liquid), the O-H stretch is typically observed as a very broad band around 3350 cm⁻¹. |

Experimental Protocols

Obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature, is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To record the infrared absorption spectrum of a neat liquid sample of this compound.

Materials:

-

This compound sample

-

FTIR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector

-

Salt plates (e.g., NaCl or KBr), polished and free of scratches

-

Dropper or pipette

-

Lint-free tissues

-

Volatile solvent for cleaning (e.g., spectroscopic grade acetone (B3395972) or isopropanol)

Methodology:

-

Spectrometer Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Perform a background scan. This involves running a scan without a sample in the beam path to record the spectrum of the atmosphere and instrument optics, which will be subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one clean, dry salt plate on a clean, dry surface.

-

Using a pipette, place one small drop of this compound onto the center of the plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid creating air bubbles. The sample should appear viscous and not flow freely.

-

-

Data Acquisition:

-

Place the salt plate assembly ("sandwich") into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typical parameters include:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the previously collected background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the wavenumbers of significant absorption peaks. Compare these peaks to known vibrational frequencies to confirm the structure.

-

-

Cleaning:

-

Disassemble the salt plates and rinse them thoroughly with a volatile solvent.

-

Gently wipe the plates dry with a lint-free tissue.

-

Store the plates in a desiccator to protect them from moisture.

-

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental and logical processes.

Caption: Experimental workflow for obtaining an IR spectrum.

This compound exists as an equilibrium between two chair conformations: one with both the hydroxyl and methyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to reduced steric strain. This conformational preference can influence the exact position and shape of the C-O stretching band.

Caption: Conformational equilibrium and its effect on the IR spectrum.

References

cis-3-Methylcyclohexanol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of cis-3-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, intended for use by professionals in research and development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols, including methodologies for key safety-related experiments.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative safety and handling parameters for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow viscous liquid | [2][4] |

| Odor | Musty, rum-like, or fruity | [2] |

| Melting Point | -41 °C | [3] |

| Boiling Point | 171 - 173 °C | [3] |

| Flash Point | 70 °C | [3] |

| Autoignition Temperature | 295 °C | [3][4] |

| Density | 0.92 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 1.7 hPa at 25 °C | [3] |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [3] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Source(s) |

| LD50 (Lethal Dose, 50%) | 1000 mg/kg | Mouse | Intramuscular | [5][6] |

| Acute Toxicity (Oral) | Harmful if swallowed | N/A | Oral | [7] |

| Acute Toxicity (Inhalation) | Harmful if inhaled | N/A | Inhalation | [7][8] |

Hazard Identification and Safety Precautions

Hazard Summary: this compound is a combustible liquid that is harmful if swallowed or inhaled.[7][8] It can cause skin and eye irritation.[8][9] High vapor concentrations may lead to irritation of the eyes and upper respiratory tract.[9] Prolonged or repeated skin contact may cause dermatitis.[9]

GHS Hazard Statements:

Precautionary Statements:

-

Prevention: Avoid breathing mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product.[7] Wash hands and face thoroughly after handling.[7] Wear protective gloves.[7]

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

-

-

Storage: Store in a cool, dark, and well-ventilated place.[7] Keep the container tightly closed.[7]

-

Disposal: Dispose of contents/container in accordance with local regulations.

Experimental Protocols

The following sections describe the general methodologies for determining key safety parameters of chemical substances like this compound, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of a substance is typically determined using methods outlined in the OECD Guidelines for the Testing of Chemicals. The primary objective is to determine the dose of a substance that is lethal to 50% of the test animal population (LD50).

General Protocol (based on OECD Guidelines 401, 420, 423, 425):

-

Test Animals: Healthy, young adult rodents (commonly rats or mice) are used. They are acclimated to the laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. They are provided with a standard diet and drinking water. Animals are typically fasted before dosing.

-

Dose Preparation: The test substance is prepared at various concentrations, usually in an appropriate vehicle if it is a solid or needs to be diluted.

-

Administration: The substance is administered orally in a single dose via gavage.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

-

Necropsy: All animals that die during the observation period and all surviving animals at the end of the study are subjected to a gross necropsy.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Flash Point Determination

The flash point is a critical parameter for assessing the fire hazard of a liquid. It is the lowest temperature at which the vapors of the material will ignite when given an ignition source. Standardized methods from organizations like ASTM (American Society for Testing and Materials) and ISO (International Organization for Standardization) are used.

General Protocol (e.g., Pensky-Martens Closed-Cup Method - ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source.

-

Sample Preparation: A specified volume of the liquid sample is placed into the test cup.

-

Heating: The sample is heated at a slow, constant rate while being continuously stirred.

-

Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through the shutter opening in the lid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

-

Recording: The temperature at which the flash occurs is recorded as the flash point.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. prc.cnrs.fr [prc.cnrs.fr]

- 6. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. chemeo.com [chemeo.com]

cis-3-Methylcyclohexanol material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for cis-3-Methylcyclohexanol

This technical guide provides a comprehensive overview of the safety and handling information for this compound, compiled from various Material Safety Data Sheets (MSDS) and chemical data sources. It is intended for researchers, scientists, and professionals in drug development who work with this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5454-79-5[1][2], 24965-90-0[3][4] |

| Molecular Formula | C7H14O[1][2][5] |

| Molecular Weight | 114.19 g/mol [1][2][6] |

| Synonyms | 3-methyl cyclohexanol, cis; cis-3-methyl-cyclohexanol; Cyclohexanol, 3-methyl-, (1R,3S)-rel-[2] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data from various sources are included to provide a comprehensive view.

| Property | Value | Source |

| Physical State | Colorless viscous liquid[7][8] | ICSC[7], ChemicalBook[8] |

| Melting Point | -5.5 °C[2][7] | Guidechem[2], ICSC[7] |

| -41 °C[6][9] | EvitaChem[6], Sigma-Aldrich[9] | |

| Boiling Point | 163.73 °C (estimate)[2] | Guidechem[2] |

| 171 - 173 °C[6] | EvitaChem[6] | |

| 162.00 to 164.00 °C @ 760.00 mm Hg[7][10] | ICSC[7], The Good Scents Company[10] | |

| 168 °C (cis,dl)[8] | ChemicalBook[8] | |

| Density | 0.911 g/cm³[2] | Guidechem[2] |

| 0.92 g/cm³ at 20 °C[6][7][9] | EvitaChem[6], ICSC[7], Sigma-Aldrich[9] | |

| Vapor Pressure | 0.475 mmHg at 25 °C[2] | Guidechem[2] |

| 1.7 hPa at 25 °C[6][9] | EvitaChem[6], Sigma-Aldrich[9] | |

| Flash Point | 62.8 °C[2] | Guidechem[2] |

| 70 °C[6] | EvitaChem[6] | |

| 62 °C (closed cup)[7] | ICSC[7] | |

| 63 °C (closed cup)[9][11] | Sigma-Aldrich[9][11] | |